molecular formula C5H4Cl2N2O B1459715 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1858240-03-5

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B1459715
CAS RN: 1858240-03-5
M. Wt: 179 g/mol
InChI Key: BXYOHZJDXAOFPR-UHFFFAOYSA-N
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Description

“4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride” is a compound that belongs to the family of pyrazoles . Pyrazoles are simple aromatic ring organic compounds of the heterocyclic diazole series, distinguished by a 5-member ring structure made up of two nitrogen atoms in neighboring positions and three carbon atoms .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride” is not provided in the sources I found.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride: is a valuable intermediate in the synthesis of pyrazole derivatives, which are known for their antimicrobial properties . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal medications.

Agricultural Chemistry: Herbicides

The pyrazole moiety is a common feature in many herbicidal compounds. Researchers have been exploring the use of 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride as a precursor for synthesizing novel herbicides that can selectively target and control weed growth in crops .

Organic Synthesis: Catalyst Development

This compound can also be used in the development of catalysts for organic synthesis. The pyrazole ring can coordinate with metals to form complexes that catalyze various chemical reactions, enhancing their efficiency and selectivity .

Pharmaceutical Research: Anti-inflammatory Drugs

Pyrazole derivatives exhibit significant anti-inflammatory activity. As such, 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride can be utilized to create new anti-inflammatory drugs that may offer improved efficacy and reduced side effects compared to current treatments .

Material Science: Organic Light-Emitting Diodes (OLEDs)

In material science, this compound has potential applications in the development of OLEDs. Pyrazole-based compounds can serve as emissive layers in OLEDs due to their excellent luminescent properties .

Biochemistry: Enzyme Inhibition

The pyrazole ring is structurally similar to the adenine base in DNA, allowing it to act as an enzyme inhibitor. It can bind to the active sites of enzymes, potentially leading to the development of drugs that can treat various diseases by modulating enzyme activity .

Safety and Hazards

While specific safety and hazards information for “4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride” is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future directions might include further exploration of the synthesis techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYOHZJDXAOFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231640
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

CAS RN

1858240-03-5
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858240-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 3
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 4
4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

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